molecular formula C5H5F3N2O B3159131 [3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol CAS No. 860807-19-8

[3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol

Cat. No.: B3159131
CAS No.: 860807-19-8
M. Wt: 166.1 g/mol
InChI Key: CJMQSELCTCNSHC-UHFFFAOYSA-N
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Description

“(3-Trifluoromethyl-1H-pyrazol-1-yl)methanol” is a chemical compound that is used as a building block in various chemical reactions . It is also known as 3-(Trifluoromethyl)pyrazole .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation, cyclization, and hydrolysis . Another method involves the alkylation of 3-(Trifluoromethyl)pyrazoles with alkyl iodides in DMF to afford the N-alkyl pyrazoles .


Molecular Structure Analysis

The molecular structure of “(3-Trifluoromethyl-1H-pyrazol-1-yl)methanol” has been studied and confirmed by various techniques . The compound has a molecular weight of 166.1 .


Chemical Reactions Analysis

“(3-Trifluoromethyl-1H-pyrazol-1-yl)methanol” undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It also participates in the synthesis of disubstituted pyrimidines .


Physical and Chemical Properties Analysis

“(3-Trifluoromethyl-1H-pyrazol-1-yl)methanol” is a white to yellow solid at room temperature . It has a molecular weight of 166.1 .

Scientific Research Applications

Synthesis and Biological Evaluation

Pyrazoles, including compounds like (3-Trifluoromethyl-1H-pyrazol-1-yl)methanol, are notable for their wide range of agrochemical and pharmaceutical activities. Innovative synthesis methods, such as reactions under microwave conditions, have facilitated the development of novel pyrazole derivatives. These compounds exhibit diverse physical and chemical properties, including antimicrobial, antifungal, and antioxidant activities, which are crucial in herbicidal and pharmaceutical applications (Sheetal et al., 2018).

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, a category that includes (3-Trifluoromethyl-1H-pyrazol-1-yl)methanol, have gained attention for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially in specific positions on the pyrazole nucleus, significantly impacts the activity profile of these compounds. This specificity opens avenues for the development of novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Environmental and Energy Applications

The versatility of (3-Trifluoromethyl-1H-pyrazol-1-yl)methanol extends to environmental and energy applications. For instance, methanol derivatives are integral in methanol synthesis processes, such as the production of clean-burning fuels like hydrogen from methanol steam reforming. These processes contribute to the hydrogen economy, offering sustainable solutions for energy storage and generation (García et al., 2021).

Fuel Cell Technology

Furthermore, (3-Trifluoromethyl-1H-pyrazol-1-yl)methanol's relevance is highlighted in fuel cell technology, where methanol serves as a crucial substrate. Direct methanol fuel cells (DMFCs), for example, leverage methanol for energy conversion, underscoring the importance of research in methanol crossover and optimization for improved fuel cell performance (Heinzel & Barragán, 1999).

Mechanism of Action

While the exact mechanism of action of “(3-Trifluoromethyl-1H-pyrazol-1-yl)methanol” is not fully understood, it is known that pyrazole-bearing compounds have diverse pharmacological effects . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Pyrazole derivatives, including “(3-Trifluoromethyl-1H-pyrazol-1-yl)methanol”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Properties

IUPAC Name

[3-(trifluoromethyl)pyrazol-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)4-1-2-10(3-11)9-4/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMQSELCTCNSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of 4.08 g of 3-(trifluoromethyl)-1H-pyrazole, 2.00 g of paraformaldehyde and 1 ml of triethylamine was stirred at 80° C. for 5 hours. After the reaction mixture was cooled to room temperature, acetone was added to the reaction mixture. The mixture was filtered. The filterate was concentrated under reduced pressure. Hexane was added to the residue, and then crystalline was formed. The crystalline was collected to obtain 4.31 g of 3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol.
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol
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[3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol
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[3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol
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[3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol
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[3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol

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